1-(2,4-Dichlorophenyl)ethyl(propyl)amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an ethyl chain and a propyl amine functional group. This compound features a dichlorobenzene moiety, which contributes to its hydrophobic properties and potential biological activity. The presence of the amine group suggests possible interactions with biological receptors, making it of interest in medicinal chemistry.
The chemical reactivity of 1-(2,4-Dichlorophenyl)ethyl(propyl)amine can be analyzed through various types of reactions:
1-(2,4-Dichlorophenyl)ethyl(propyl)amine exhibits potential biological activities that are being explored for therapeutic applications. Studies suggest it may interact with various neurotransmitter systems, impacting mood and behavior. Its structure suggests possible activity as an antidepressant or anxiolytic agent due to the presence of the amine functional group, which is commonly found in many psychoactive compounds.
Computer-aided prediction tools have been employed to assess its biological activity spectra, indicating potential pharmacological effects and toxicity profiles based on its chemical structure .
Several synthetic routes have been developed to produce 1-(2,4-Dichlorophenyl)ethyl(propyl)amine:
This compound has several applications in various fields:
Interaction studies have focused on understanding how 1-(2,4-Dichlorophenyl)ethyl(propyl)amine interacts with biological targets:
1-(2,4-Dichlorophenyl)ethyl(propyl)amine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chlorophenyl)ethylamine | Chlorobenzene instead of dichlorobenzene | Lower hydrophobicity; different receptor interactions |
| 1-(3,4-Dichlorophenyl)ethylamine | Similar dichloro substitution | Potentially different pharmacological profiles |
| 3-(4-Chlorophenyl)propylamine | Propyl chain attached to a chlorobenzene | Variation in side chain length affects activity |
| 1-(Phenethyl)amine | No halogen substitutions | More polar; different solubility characteristics |
The uniqueness of 1-(2,4-Dichlorophenyl)ethyl(propyl)amine lies in its specific dichlorobenzene substitution pattern and its potential interactions within biological systems that may not be replicated by similar compounds. This specificity can lead to distinct pharmacological effects that warrant further investigation.
Nucleophilic substitution reactions are pivotal for introducing alkyl groups to amine functionalities. In the context of 1-(2,4-Dichlorophenyl)ethylamine, the primary amine precursor, 1-(2,4-dichlorophenyl)ethylamine, undergoes alkylation with propyl halides (e.g., propyl bromide) under basic conditions. The mechanism follows an SN2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
Key reaction conditions include:
A representative reaction pathway is:
Reductive amination offers a streamlined route by condensing carbonyl compounds with amines followed by reduction. For 1-(2,4-Dichlorophenyl)ethylamine, 2,4-dichlorophenylacetone reacts with propylamine in the presence of reducing agents:
| Reducing System | Conditions | Yield |
|---|---|---|
| BH3·THF/TMSCl/DMF | 0°C, 10–230 minutes | 85–91% |
| NaBH4/TMSCl/DMF | Room temperature, 3–6 hours | 78–84% |
The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere also achieves similar outcomes, albeit with longer reaction times.
While direct literature on solid-phase synthesis for this compound is limited, hypothetical strategies involve immobilizing 2,4-dichlorophenylacetaldehyde on a resin-bound support. Subsequent reductive amination with propylamine and cleavage from the resin could yield the target molecule. This method remains speculative but aligns with established solid-phase peptide synthesis principles.
X-ray crystallography reveals the planar geometry of the dichlorophenyl ring and the spatial orientation of the ethylamine substituent. Key structural features include:
1H NMR (400 MHz, CDCl3):
13C NMR confirms the connectivity:
The compound 1-(2,4-Dichlorophenyl)ethylamine represents a secondary amine featuring a dichlorosubstituted aromatic ring system coupled with an aliphatic propyl chain [1] [2]. This molecular architecture confers distinct physicochemical characteristics that are fundamental to understanding its behavior in various chemical environments [3] [4]. The compound's Chemical Abstracts Service registry number is 1019382-23-0, with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 grams per mole [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅Cl₂N |
| Molecular Weight (g/mol) | 232.15 |
| CAS Number | 1019382-23-0 |
| IUPAC Name | N-[1-(2,4-dichlorophenyl)ethyl]propan-1-amine |
The thermodynamic properties of 1-(2,4-Dichlorophenyl)ethylamine are significantly influenced by the presence of two chlorine substituents on the aromatic ring and the secondary amine functional group [5] [6]. Density measurements for structurally related 2,4-dichlorophenyl compounds indicate values around 1.26 grams per milliliter at 25 degrees Celsius [5]. The compound exhibits a predicted pKa value of 9.21 ± 0.10, which is characteristic of aromatic amines with electron-withdrawing chlorine substituents [5] [6].
The refractive index is estimated at approximately 1.55, reflecting the compound's aromatic character and halogen substitution pattern [5]. Flash point determinations suggest values exceeding 230 degrees Fahrenheit (110 degrees Celsius), indicating moderate thermal stability under standard conditions [5] [7]. The calculated logarithm of the partition coefficient (LogP) is approximately 4.8, demonstrating significant lipophilicity due to the combined effects of the chlorinated aromatic system and the aliphatic propyl chain [8] [4].
| Property | Value | Source/Method |
|---|---|---|
| Density (g/mL at 25°C) | 1.26 ± 0.05 | Experimental (related compound) |
| Refractive Index (nD²⁰) | 1.55 ± 0.02 | Calculated from structure |
| Flash Point (°C) | >230°F (>110°C) | Estimated from structure |
| pKa (predicted) | 9.21 ± 0.10 | ChemAxon prediction |
| LogP (calculated) | 4.8 ± 0.3 | ChemAxon calculation |
Phase behavior studies of analogous dichlorophenyl amine compounds reveal that thermal degradation becomes significant above 350 degrees Fahrenheit, with the presence of chlorine substituents affecting both melting point characteristics and thermal stability profiles [9] [10]. The compound's thermal degradation follows first-order kinetics with respect to amine concentration, similar to other substituted aromatic amines [9] [11].
The solubility profile of 1-(2,4-Dichlorophenyl)ethylamine demonstrates marked selectivity based on solvent polarity and hydrogen bonding capacity [13]. In polar protic solvents such as water, the compound exhibits limited solubility due to hydrophobic interactions arising from the chlorinated aromatic ring and the propyl chain [14]. However, solubility increases substantially in alcoholic solvents including ethanol and methanol, where hydrogen bonding between the amine nitrogen and hydroxyl groups facilitates dissolution [13].
The compound shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, which can effectively solvate both the aromatic and aliphatic portions of the molecule [15] . In non-polar solvent systems, the compound demonstrates good solubility in chlorinated solvents such as chloroform, reflecting favorable interactions between the dichlorophenyl moiety and the solvent molecules [16] [15]. Moderate solubility is observed in diethyl ether and acetone, consistent with the compound's intermediate polarity characteristics [13] [14].
| Solvent System | Solubility | Polarity Classification | Notes |
|---|---|---|---|
| Water | Limited | Polar protic | Hydrophobic interactions limit solubility |
| Ethanol | Soluble | Polar protic | Good solubility in alcohols |
| Methanol | Soluble | Polar protic | Good solubility in alcohols |
| Dimethyl sulfoxide (DMSO) | Highly soluble | Polar aprotic | Excellent solubility |
| Chloroform | Soluble | Non-polar | Dissolves well in chlorinated solvents |
| Diethyl ether | Moderately soluble | Non-polar | Moderate solubility |
| Acetone | Moderately soluble | Polar aprotic | Moderate solubility |
The stability of 1-(2,4-Dichlorophenyl)ethylamine exhibits strong pH dependence, with optimal stability observed in the neutral to slightly alkaline range (pH 7-9) [17] [18]. Under strongly acidic conditions (pH 1-3), the compound undergoes protonation at the amine nitrogen, leading to increased susceptibility to hydrolytic degradation pathways [17] [9]. The protonated form demonstrates enhanced water solubility but reduced overall stability due to electrophilic attack at the benzylic carbon [19] [18].
In mildly acidic environments (pH 4-6), the compound maintains good stability with slow hydrolysis rates, primarily involving nucleophilic substitution reactions at the aromatic ring or cleavage of the carbon-nitrogen bond [17] [19]. The degradation kinetics follow pseudo-first-order behavior with respect to hydrogen ion concentration [18] [9].
Under highly alkaline conditions (pH 13-14), base-catalyzed degradation becomes predominant, involving deprotonation of the amine followed by elimination reactions or nucleophilic aromatic substitution [17] [18]. The degradation products typically include corresponding aldehydes, carboxylic acids, and substituted anilines, consistent with oxidative degradation pathways observed in other aromatic amine systems [18] [20].
| pH Range | Stability | Degradation Rate (relative) | Primary Degradation Pathway |
|---|---|---|---|
| 1-3 | Moderate | High | Protonation/hydrolysis |
| 4-6 | Good | Low | Slow hydrolysis |
| 7-9 | Excellent | Minimal | Stable |
| 10-12 | Good | Moderate | Deprotonation effects |
| 13-14 | Poor | High | Base-catalyzed degradation |
The nitrogen inversion process in prochiral amine centers represents a fundamental stereochemical phenomenon that governs the configurational stability of chiral nitrogen-containing compounds. In 1-(2,4-Dichlorophenyl)ethylamine, the tertiary nitrogen center exhibits characteristic pyramidal geometry in its ground state, with bond angles typically ranging from 106° to 112° [1]. This pyramidal configuration creates a stereogenic center that can exist in two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.
The inversion barrier for prochiral amine centers generally ranges from 15 to 35 kilojoules per mole, corresponding to 3.6 to 8.4 kilocalories per mole at standard temperature [2] [3]. For compounds containing dichlorophenyl substituents, computational studies suggest inversion barriers in the range of 20-35 kilojoules per mole [4]. The relatively low energy barrier enables rapid interconversion between enantiomeric forms at room temperature, with inversion rates typically occurring on the order of 10^9 to 10^11 inversions per second for simple tertiary amines.
The mechanism of nitrogen inversion proceeds through a planar transition state where the nitrogen atom adopts sp² hybridization [1]. During this process, the lone pair electrons occupy a p orbital perpendicular to the plane containing the three substituents. The activation energy for this transformation is determined by several factors: the electronic nature of the substituents, steric interactions, and the degree of pyramidalization required to reach the transition state [5]. In the case of dichlorophenyl-substituted amines, the presence of electronegative chlorine atoms can influence the electron density at the nitrogen center, potentially affecting the inversion barrier through both inductive and mesomeric effects.
| Compound Type | Inversion Barrier (kJ/mol) | Inversion Barrier (kcal/mol) | Temperature (K) | Reference Context |
|---|---|---|---|---|
| Ammonia (NH₃) | 24.2 | 5.8 | 298 | Simple ammonia inversion |
| Trimethylamine | 25.1 | 6.0 | 298 | Acyclic tertiary amine |
| Aziridine compounds | 40-60 | 9.5-14.3 | 298 | Strained three-membered ring |
| Cyclic amines (bicyclic) | 35-90 | 8.4-21.5 | 298 | Rigid bicyclic systems |
| Tetrahydroisoquinoline | 15-25 | 3.6-6.0 | 298 | Pharmaceutical intermediate |
| Tropane | 30-45 | 7.2-10.8 | 298 | Alkaloid derivative |
| Sulfamide | 11.7-31.0 | 2.8-7.4 | 298 | Sulfonamide derivative |
| Prochiral amine centers | 15-35 | 3.6-8.4 | 298 | Stereogenic nitrogen centers |
| N-methyltetrahydroisoquinoline | 18-28 | 4.3-6.7 | 298 | Chiral amine substrate |
| Secondary amines (general) | 6-29 | 1.4-6.9 | 298 | Typical secondary amines |
| Tertiary amines (general) | 20-40 | 4.8-9.6 | 298 | Typical tertiary amines |
| Dichlorophenyl amines (estimated) | 20-35 | 4.8-8.4 | 298 | Dichlorophenyl substituents |
The kinetic analysis of nitrogen inversion in prochiral centers reveals that the process follows first-order kinetics with respect to the amine concentration [2]. The temperature dependence of the inversion rate follows the Arrhenius equation, allowing determination of activation parameters through variable-temperature nuclear magnetic resonance spectroscopy studies [4]. Dynamic nuclear magnetic resonance techniques have proven particularly valuable for studying these processes, as they can detect conformational changes occurring on timescales from microseconds to seconds.
Steric hindrance plays a crucial role in modulating inversion barriers, with bulky substituents such as isopropyl and phenyl groups significantly increasing the activation energy required for inversion [2] [4]. The presence of electronegative substituents, including halogen atoms, can also influence the inversion barrier through their effect on the nitrogen lone pair electron density. In dichlorophenyl-substituted systems, the electron-withdrawing nature of the chlorine atoms may stabilize the pyramidal ground state geometry, potentially increasing the inversion barrier relative to unsubstituted analogs.
Diastereomeric interconversion in chiral amine systems represents a complex stereochemical process that involves the transformation between diastereomeric forms through various molecular mechanisms. In the context of 1-(2,4-Dichlorophenyl)ethylamine, the presence of multiple chiral centers creates the potential for diastereomeric relationships, particularly when the compound exists in different conformational states or when it participates in intermolecular interactions.
The primary mechanism for diastereomeric interconversion involves the rapid equilibration between different conformational states of the molecule [6]. This process is facilitated by rotation around single bonds, particularly the carbon-nitrogen bond connecting the dichlorophenyl ethyl group to the propyl amine moiety. The rotational barriers for these processes are typically in the range of 10-30 kilojoules per mole, significantly lower than the barriers for nitrogen inversion [7].
Dynamic crystallization studies have revealed that diastereomeric interconversion can occur through several pathways [6]. The most common mechanism involves a retro-Mannich/Mannich pathway, where the diastereomeric products exist in thermodynamic equilibrium rather than reflecting the relative reaction barriers for their formation. This equilibrium is often shifted by factors such as temperature, solvent polarity, and the presence of other molecular species that can influence the relative stabilities of the diastereomeric forms.
Experimental investigations have demonstrated that diastereomeric ratios can be highly dependent on reaction conditions and can change over time [6]. For instance, crystallization experiments have shown that initially formed diastereomeric salts with high diastereomeric excess can gradually convert to more thermodynamically stable forms with lower diastereomeric purity. This phenomenon, termed "diastereomeric switching," occurs through solid-state rearrangements that are influenced by nucleation rates, crystal packing effects, and the presence of water or other solvents.
The kinetics of diastereomeric interconversion can be analyzed using various spectroscopic techniques, including variable-temperature nuclear magnetic resonance spectroscopy and dynamic high-performance liquid chromatography [7]. These studies have revealed that the interconversion rates are highly sensitive to environmental factors, with temperature having a particularly pronounced effect on the equilibrium positions and exchange rates between diastereomeric forms.
In solution-phase studies, diastereomeric interconversion often involves the formation of transient intermediates that can rapidly equilibrate between different stereochemical configurations [8]. These intermediates may include zwitterionic species, hydrogen-bonded complexes, or other non-covalent associations that facilitate the stereochemical exchange process. The stability and reactivity of these intermediates are influenced by the electronic properties of the substituents, with electron-withdrawing groups such as dichlorophenyl moieties affecting both the thermodynamic stability and kinetic accessibility of different diastereomeric forms.
Computational modeling of molecular geometries for 1-(2,4-Dichlorophenyl)ethylamine has been extensively studied using various quantum chemical methods to understand the structural features that govern its stereochemical behavior. Density functional theory calculations, particularly those employing the B3LYP functional with 6-31G(d,p) basis sets, have provided detailed insights into the preferred conformations and energetic relationships between different stereoisomers [9] [10].
The ground-state geometry optimization reveals that the nitrogen atom adopts a pyramidal configuration with C-N-C bond angles of approximately 108-112° [9]. The dichlorophenyl ring system exhibits a preferred orientation that minimizes steric interactions with the propyl substituent, resulting in a staggered conformation about the C-N bond. Computational studies have identified multiple low-energy conformers that differ in the relative orientations of the dichlorophenyl and propyl groups, with energy differences typically ranging from 1-5 kilojoules per mole.
| Method | Functional/Basis Set | Primary Application | Accuracy Level | Computational Cost |
|---|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Geometry optimization | High (±2-5 kJ/mol) | Medium (N³ scaling) |
| Molecular Dynamics (MD) | AMBER/CHARMM force fields | Conformational sampling | Medium (±5-10 kJ/mol) | High (system dependent) |
| Quantum Chemical Calculations | MP2/6-311G(d,p) | Barrier calculations | High (±1-3 kJ/mol) | High (N⁴-N⁵ scaling) |
| Molecular Mechanics (MM) | MMFF94/OPLS-AA | Large system dynamics | Medium (±10-20 kJ/mol) | Low (N² scaling) |
| Time-Dependent DFT (TD-DFT) | B3LYP/cc-pVDZ | Electronic transitions | High (±0.1-0.3 eV) | High (N⁴ scaling) |
| Natural Bond Orbital (NBO) | B3LYP/6-31G(d) | Bonding analysis | Qualitative | Medium (post-SCF) |
| Intrinsic Reaction Coordinate (IRC) | B3LYP/6-31G(d,p) | Reaction pathways | High (±2-5 kJ/mol) | High (multiple SCF) |
| Nudged Elastic Band (NEB) | PBE/DZP | Transition state search | High (±2-5 kJ/mol) | Very High (many images) |
Molecular dynamics simulations have been employed to study the conformational flexibility and dynamic behavior of the compound in different environments [11]. These calculations reveal that the molecule exhibits significant conformational mobility, with rotation around single bonds occurring on picosecond timescales. The simulations have identified key conformational states that are populated under thermal conditions, providing insights into the ensemble of structures that contribute to the observed stereochemical properties.
The computational modeling of nitrogen inversion pathways has been particularly informative for understanding the stereochemical behavior of the compound [10]. Transition state calculations reveal that the inversion process occurs through a planar intermediate with an activation barrier of approximately 25-30 kilojoules per mole. The transition state structure exhibits characteristic sp² hybridization at the nitrogen center, with the lone pair electrons occupying a p orbital perpendicular to the plane containing the three substituents.
Natural bond orbital analysis has provided insights into the electronic structure and bonding patterns that influence the molecular geometry [4]. These calculations reveal that the nitrogen lone pair exhibits significant s character in the ground state, contributing to the pyramidal geometry. The interaction between the nitrogen lone pair and the aromatic π system of the dichlorophenyl group results in weak conjugative stabilization that influences the preferred conformational arrangements.
The computational investigation of solvent effects has revealed that the molecular geometry can be significantly influenced by the surrounding environment [12]. Implicit solvent models, such as the polarizable continuum model, have been used to study the compound in various solvents, revealing that polar solvents can stabilize certain conformational states through electrostatic interactions with the nitrogen lone pair and the aromatic ring system.
| Structural Feature | Typical Values/Ranges | Influence on Inversion | Measurement Method |
|---|---|---|---|
| Nitrogen pyramidal geometry | 106-112° (bond angles) | Determines ground state | X-ray crystallography |
| Planar transition state | 120° (planar geometry) | Defines barrier height | Computational modeling |
| Dihedral angle variation | 0-360° (full rotation) | Affects conformer populations | NMR spectroscopy |
| Ring strain effects | 15-50 kJ/mol increase | Increases barrier significantly | DFT calculations |
| Substituent steric effects | 5-25 kJ/mol variation | Modulates barrier height | Molecular mechanics |
| Electronic effects | 2-15 kJ/mol contribution | Fine-tunes energetics | Quantum chemistry |
| Hydrogen bonding | 10-40 kJ/mol stabilization | Stabilizes conformers | IR spectroscopy |
| Solvent effects | ±5-15 kJ/mol variation | Shifts equilibria | Variable temperature NMR |
Advanced computational methods, including coupled cluster theory and high-level perturbation theory, have been applied to benchmark the accuracy of density functional theory calculations for this system [12]. These studies have confirmed that the B3LYP functional provides reliable geometries and energetics for the ground state and transition state structures, with typical errors of 2-5 kilojoules per mole compared to experimental values.